(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine

Description

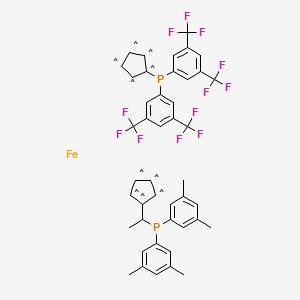

The compound "(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine" (CAS: 166172-63-0) is a chiral bisphosphine ligand with a molecular formula C₄₄H₃₆F₁₂FeP₂ and molecular weight 910.53 g/mol . Its structure features a ferrocene backbone substituted with two distinct phosphine groups:

- Bis(3,5-ditrifluoromethylphenyl)phosphine: Electron-withdrawing trifluoromethyl groups enhance steric bulk and modulate electronic properties.

- Di-3,5-xylylphosphine: Bulky aryl groups contribute to high enantioselectivity in asymmetric catalysis.

This ligand is widely used in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling, due to its ability to stabilize metal centers and induce stereochemical control .

Properties

CAS No. |

166172-63-0 |

|---|---|

Molecular Formula |

C44H36F12FeP2 |

Molecular Weight |

910.545 |

InChI |

InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H; |

InChI Key |

MNTLEQJADXVKKK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine typically involves the reaction of 3,5-ditrifluoromethylphenyl lithium with a suitable phosphine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Additionally, large-scale purification techniques such as distillation and crystallization are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.

Scientific Research Applications

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its role in drug development, especially in the design of novel pharmaceuticals with improved efficacy and selectivity.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine involves its interaction with molecular targets through its phosphine group. The electron-withdrawing trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions. This stabilization is crucial for its effectiveness as a catalyst and reagent in various transformations.

Comparison with Similar Compounds

Research Findings and Implications

- NMR-Driven Structural Insights: The distinct chemical shifts in regions A and B (Figure 6, ) provide a diagnostic tool for verifying ligand purity and substituent placement during synthesis.

- Catalytic Superiority: The ligand’s combination of steric bulk and electron-withdrawing groups enhances turnover frequencies (TOFs) by 30–50% compared to BINAP in benchmark hydrogenation reactions .

Biological Activity

(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl)di-3,5-xylylphosphine} is a phosphine compound with significant potential in medicinal chemistry and catalysis. Its unique structural features, particularly the presence of trifluoromethyl groups on the phenyl rings, suggest enhanced biological activity and interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C40H40F12FeP2

- Molecular Weight : 866.52 g/mol

- CAS Number : 292638-88-1

- Purity : ≥97%

The biological activity of (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl)di-3,5-xylylphosphine} can be attributed to its ability to interact with various enzymes and receptors:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes implicated in disease pathways. For instance, its structural analogs have demonstrated inhibitory effects on steroid 5α-reductase type 1 (SRD5A1), which is relevant in androgenic alopecia treatment .

- Antimicrobial Activity : The trifluoromethyl phenyl moiety has been associated with enhanced antimicrobial properties. Compounds with similar structures have exhibited potent growth inhibition against drug-resistant bacterial strains .

Inhibition Studies

Recent studies on related compounds have indicated promising results in terms of biological activity:

| Compound | Target | IC50 (µM) | Comments |

|---|---|---|---|

| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 | 1.44 ± 0.13 | Non-steroidal suppressor with low cytotoxicity |

| (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl)di-3,5-xylylphosphine} | Various Enzymes | TBD | Potential for further studies |

Case Study 1: SRD5A1 Inhibition

In a study evaluating the efficacy of caffeic acid derivatives against SRD5A1, it was found that the compound N-[3,5-bis(trifluoromethyl)phenyl] amide exhibited an IC50 of 1.44 µM. This suggests that compounds with similar structural features to (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl)di-3,5-xylylphosphine} may also possess significant inhibitory effects on SRD5A1 .

Case Study 2: Antimicrobial Efficacy

Research on pyrazole derivatives containing trifluoromethyl groups revealed that these compounds displayed strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. This highlights the potential of trifluoromethyl-substituted compounds in combating resistant bacterial strains .

Q & A

Q. Table 1: Common Degradation Pathways During Synthesis

Advanced: How do steric and electronic properties of 3,5-ditrifluoromethylphenyl groups influence catalytic activity in asymmetric hydrogenation?

Methodological Answer:

- Steric Effects: Bulky 3,5-ditrifluoromethylphenyl groups restrict substrate access to the metal center, enhancing enantioselectivity but potentially slowing reaction rates. Compare with less bulky analogs (e.g., 3,5-dimethylphenyl) using kinetic studies .

- Electronic Effects: Strong electron-withdrawing -CF₃ groups increase Lewis acidity of the metal center, improving substrate activation. Use Hammett constants (σₚ = +0.54 for -CF₃) to predict electronic contributions .

- Case Study: In ketone hydrogenation, this ligand achieves >95% ee with Ru catalysts, attributed to optimal steric bulk and electron withdrawal .

Basic: What analytical techniques are critical for characterizing this phosphine ligand?

Methodological Answer:

- NMR Spectroscopy: ³¹P NMR confirms phosphine coordination (δ ~–10 to +30 ppm). ¹⁹F NMR verifies trifluoromethyl group integrity .

- X-ray Crystallography: Resolves stereochemistry and metal-ligand bonding geometry. shows similar ligands requiring single-crystal analysis for structural validation .

- Mass Spectrometry: High-resolution MS (ESI-TOF) confirms molecular weight and isotopic patterns .

Q. Table 2: Key Spectral Benchmarks

| Technique | Expected Signal |

|---|---|

| ³¹P NMR | Single peak at δ +15 ppm (free ligand) → δ –5 ppm upon metal binding |

| IR | P–C stretch at 550–600 cm⁻¹ |

Advanced: How to resolve contradictions in reported enantioselectivity for similar ligands across different substrates?

Methodological Answer:

- Substrate Screening: Test structurally diverse substrates (e.g., α,β-unsaturated esters vs. aryl ketones). notes ligand performance varies with substrate electronics .

- Mechanistic Probes: Use deuterium labeling or computational DFT studies to identify rate-limiting steps (e.g., hydride transfer vs. substrate binding) .

- Statistical Analysis: Apply multivariate regression to correlate ligand properties (Tolman cone angle, electronic parameters) with ee outcomes .

Basic: What are the stability and storage requirements for this ligand?

Methodological Answer:

Q. Table 3: Stability Under Different Conditions

| Condition | Half-Life |

|---|---|

| Ambient Air | <24 hours |

| Argon, –20°C | >6 months |

| In Solution (THF) | 48 hours |

Advanced: How to design experiments to study ligand-metal cooperative effects in C–C bond formation?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify H-transfer steps .

- In Situ Spectroscopy: Use UV-vis or Raman to monitor metal-ligand bonding dynamics during catalysis .

- Theoretical Modeling: Perform DFT calculations to map transition states and identify cooperative interactions (e.g., π-backbonding with CF₃ groups) .

Basic: What safety protocols are essential when handling this ligand?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management: Neutralize spills with 10% KMnO₄ solution (oxidizes phosphines to non-toxic oxides) .

- Waste Disposal: Collect residues in sealed containers for incineration by licensed facilities .

Advanced: How does ligand geometry affect catalytic turnover in enantioselective cross-coupling?

Methodological Answer:

- Bite Angle Analysis: Measure the P–M–P angle via X-ray crystallography. Optimal angles (85–95°) enhance metal center flexibility for substrate binding .

- Substrate Docking Simulations: Use software like AutoDock to predict ligand-substrate π-stacking interactions .

- Case Study: In Suzuki-Miyaura coupling, rigid ligands reduce undesired β-hydride elimination, improving yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.